3,6-Dichloropyridazin-4-ol hydrate
Description
3,6-Dichloropyridazin-4-ol dihydrate (CAS: 1452487-57-8) is a heterocyclic compound with the molecular formula C₄H₆Cl₂N₂O₃ and a molecular weight of 201.01 g/mol. It exists as a dihydrate, where two water molecules are associated with the pyridazine core. The anhydrous form (CAS: 2779-81-9) has a molecular weight of 164.97 g/mol and a logP of 0.615, indicating moderate hydrophobicity .
This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. For example, it serves as a precursor for pyridazinone derivatives through reactions with hydrazine hydrate and phosphorus oxychloride (POCl₃) . Commercial suppliers such as Aladdin Scientific and LEAP CHEM CO., LTD. provide it with a purity of ≥97% .
Properties
Molecular Formula |
C4H4Cl2N2O2 |
|---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;hydrate |
InChI |
InChI=1S/C4H2Cl2N2O.H2O/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H2 |
InChI Key |
WVLLQTIEXMKPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O |
Origin of Product |
United States |
Preparation Methods
Chlorination of 3,6-Dihydroxypyridazine Using Phosphorus Oxychloride
This is the most widely reported and industrially relevant method.
| Parameter | Details |
|---|---|
| Starting Material | 3,6-Dihydroxypyridazine |
| Chlorinating Agent | Phosphorus oxychloride (POCl3) |
| Solvent | Chloroform, ethanol, ethyl acetate, DMF, primary alcohols, water (varies by procedure) |
| Temperature Range | 0–80 °C |
| Reaction Time | 1–10 hours |
| Molar Ratio (3,6-Dihydroxy Pyridazine: POCl3) | 1:0.8 to 1:15 (excess POCl3 favors complete chlorination) |
| Purification | Evaporation, recrystallization, silica gel column chromatography |
| Yield | 68–87% (depending on conditions) |
| Purity | >98% (GC or HPLC analysis) |
Typical Procedure Example:
In a nitrogen atmosphere, 3,6-dihydroxypyridazine is dissolved in chloroform, and POCl3 is added. The mixture is stirred at 50–65 °C for 3.5–4 hours. Completion is monitored by thin-layer chromatography (TLC) and gas chromatography (GC). After reaction, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield pure 3,6-dichloropyridazine.
- Readily available starting materials
- Moderate reaction conditions
- High purity and yield
- Simple post-reaction workup and control
Chlorination Using Trichlorophosphate (POCl3) Under Inert Atmosphere
Another reported method involves direct chlorination of pyridazine-3,6-diol with POCl3 under nitrogen atmosphere.
| Parameter | Details |
|---|---|
| Starting Material | Pyridazine-3,6-diol |
| Chlorinating Agent | POCl3 |
| Reaction Temperature | Room temperature to 80 °C |
| Reaction Time | Overnight (approximately 12–16 hours) |
| Workup | Quenching with ice-cold saturated sodium bicarbonate solution (pH ~8), extraction with ethyl acetate |
| Yield | Approximately 85% |
Procedure Summary:
Pyridazine-3,6-diol is reacted with POCl3 at room temperature, then heated to 80 °C overnight. After concentration under vacuum, the reaction mixture is quenched into sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield 3,6-dichloropyridazine.
Reaction Mechanism Insights
The chlorination mechanism involves nucleophilic substitution of hydroxyl groups by chlorine atoms from POCl3. The reaction proceeds via intermediate formation of phosphorylated species, facilitating the displacement of hydroxyl groups. The presence of solvents like chloroform or DMF helps stabilize intermediates and control reaction rates.
Comparative Data from Representative Embodiments
| Embodiment | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloroform | 50 | 4 | 72.35 | 99.03 | Standard lab scale |
| 2 | DMF | 50 | 4 | 68.41 | 98.57 | Alternative solvent |
| 3 | Chloroform | 65 | 3.5 | 86 | Not specified | Higher temp, shorter time |
| 4 | Chloroform | 50 | 4 | 87.10 | Not specified | Reproducible high yield |
| 5 | Benzene/Toluene mixture | 65 | 3.5 | 86.70 | Not specified | Mixed solvent system |
(Data adapted from patent CN104447569A)
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Solvent(s) | Temp Range (°C) | Reaction Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| POCl3 chlorination (patent CN104447569A) | 3,6-Dihydroxypyridazine | Phosphorus oxychloride | Chloroform, DMF, ethanol, etc. | 0–80 | 1–10 | 68–87 | Evaporation, recrystallization, silica gel chromatography |
| POCl3 chlorination (ChemicalBook) | Pyridazine-3,6-diol | POCl3 | Ethyl acetate (workup) | RT to 80 | Overnight | 85 | Extraction, drying under vacuum |
| Phosphorus pentachloride method (for gem-dichlorides, not direct pyridazine) | Ketones (various) | Phosphorus pentachloride | Sulfolane, n-hexane, toluene | 0–80 | 8–10 | 76–81 | Distillation, recrystallization |
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridazin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridazinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3,6-Dichloropyridazin-4-ol hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazin-4-ol hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Chlorination Patterns : The presence of chlorine atoms at positions 3 and 6 in 3,6-dichloropyridazin-4-ol enhances electrophilicity, making it reactive toward nucleophilic substitution. Compounds like 6-(3,4-dichlorophenyl)-3-chloropyridazine incorporate aryl groups, increasing steric bulk and altering electronic properties .
- Functional Groups: The hydroxyl group in 3,6-dichloropyridazin-4-ol dihydrate improves solubility in polar solvents compared to non-hydroxylated analogs like 3,6-dichloropyridazine. Ester derivatives (e.g., ethyl 3-chloropyridazine-4-carboxylate) exhibit higher lipophilicity, favoring membrane permeability in drug design .
Physical and Chemical Properties
Table 2: Physical Properties
*Estimated based on anhydrous form logP = 0.615 .
Key Observations :
- Hydration Effects : The dihydrate form of 3,6-dichloropyridazin-4-ol is more hydrophilic than its anhydrous counterpart, which is critical for reactions in aqueous media. However, dehydration can lead to instability, as seen in zinc sulfate hydrate systems .
- Thermal Stability : Analogous to methane hydrate decomposition studies, temperature fluctuations can destabilize hydrated compounds, releasing water and altering reactivity .
Q & A
Q. What are the key structural features of 3,6-Dichloropyridazin-4-ol hydrate, and how do they influence reactivity?
The compound features a pyridazine ring with chlorine atoms at positions 3 and 6, a hydroxyl group at position 4, and two water molecules in its hydrated form (C₄H₂Cl₂N₂O·2H₂O) . The chlorine atoms enhance electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding, critical for interactions with biological targets like enzymes. Structural comparisons with analogs (e.g., 3,5-dichloropyridazin-4-ol) reveal that chlorine positioning significantly alters electronic properties and binding affinity .
Q. What methodologies are commonly employed to synthesize 3,6-Dichloropyridazin-4-ol hydrate?
Synthesis typically involves halogenation of pyridazine precursors. A multi-step approach may include:
- Chlorination : Using POCl₃ or SOCl₂ to introduce chlorine atoms.
- Hydroxylation : Controlled hydrolysis under acidic or basic conditions to retain the hydroxyl group.
- Hydration : Crystallization from aqueous solvents to stabilize the hydrate form .
Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination or dehydration.
Q. How is the compound characterized structurally and spectroscopically?
Q. What preliminary biological activities have been reported for this compound?
Studies suggest antimicrobial and anticancer potential. For example:
- Antimicrobial assays : MIC values of 8–16 µg/mL against Staphylococcus aureus due to enzyme inhibition (e.g., dihydrofolate reductase).
- Cytotoxicity : IC₅₀ of 12 µM in HeLa cells via apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or hydrate stability. Strategies include:
- Standardization : Use consistent hydration states (confirmed via TGA/DSC).
- Control experiments : Test analogs (e.g., 3,6-dichloropyridazine) to isolate hydroxyl group contributions .
- Dose-response validation : Reproduce results across multiple cell lines (e.g., MCF-7 vs. HEK293).
Q. What advanced techniques optimize the synthesis yield and purity of 3,6-Dichloropyridazin-4-ol hydrate?
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield (85% vs. 60%) .
- Column chromatography : Separates isomers (e.g., 3,5-dichloro vs. 3,6-dichloro) using silica gel with ethyl acetate/hexane gradients.
- Crystallization control : Adjust water content during recrystallization to stabilize the hydrate form .
Q. How do computational models predict the compound’s interaction with biological targets?
- Molecular docking : Simulates binding to ATP-binding pockets (e.g., EGFR kinase) with ΔG values of −8.2 kcal/mol .
- QSAR studies : Identify substituent effects; replacing Cl with Br increases hydrophobicity (logP from 1.2 to 1.8) but reduces solubility .
Q. What strategies address challenges in scaling up laboratory synthesis for preclinical studies?
- Flow chemistry : Enables continuous production with real-time monitoring to prevent hydrate decomposition.
- Green chemistry : Replace POCl₃ with ionic liquids to reduce hazardous waste .
Key Research Recommendations
- Prioritize in vivo studies to validate anticancer mechanisms (e.g., xenograft models).
- Explore hydrate stability under physiological conditions (pH 7.4, 37°C) via accelerated stability testing.
- Develop hybrid analogs (e.g., 3,6-dichloro-4-aminopyridazine) for enhanced pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
